molecular formula C19H17N3O3S B3666937 (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone

(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone

Cat. No.: B3666937
M. Wt: 367.4 g/mol
InChI Key: PJDVIMRVESTEJC-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Ketone Formation: The final step involves the Friedel-Crafts acylation of the dimethylphenyl group with the imidazole-thioether-nitro derivative to form the methanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the imidazole ring and nitro group makes it a candidate for antimicrobial and anticancer research. It can also be used in the study of enzyme inhibition and receptor binding.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions in enzyme active sites, while the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-aminophenyl]methanone: Similar structure but with an amino group instead of a nitro group.

    (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-hydroxyphenyl]methanone: Similar structure but with a hydroxy group instead of a nitro group.

    (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-methylphenyl]methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of (2,4-Dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both the imidazole ring and the nitro group provides a unique platform for the development of new compounds with enhanced biological activity and industrial utility.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-4-6-15(13(2)10-12)18(23)14-5-7-17(16(11-14)22(24)25)26-19-20-8-9-21(19)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDVIMRVESTEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)SC3=NC=CN3C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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